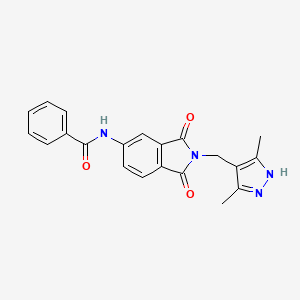

N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)benzamide

Description

Chemical Name: N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)benzamide CAS No.: 50699-22-4 Molecular Formula: C₂₂H₂₀N₄O₃ Purity: >98% Packaging: Available in 1g and 5g quantities (custom pricing upon inquiry) .

This compound features a benzamide core linked to a 1,3-dioxoisoindolinyl moiety, substituted with a 3,5-dimethyl-1H-pyrazol-4-ylmethyl group.

Properties

Molecular Formula |

C21H18N4O3 |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dioxoisoindol-5-yl]benzamide |

InChI |

InChI=1S/C21H18N4O3/c1-12-18(13(2)24-23-12)11-25-20(27)16-9-8-15(10-17(16)21(25)28)22-19(26)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,22,26)(H,23,24) |

InChI Key |

IITDATRECITCJS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1)C)CN2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)benzamide typically involves multiple steps. One common route includes the formation of the pyrazole ring, followed by the attachment of the phthalimide and benzamide groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

Reduction: This reaction can reduce specific functional groups, affecting the compound’s reactivity.

Substitution: This reaction can replace certain atoms or groups within the molecule, leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)benzamide has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is used in biochemical assays to investigate enzyme interactions and cellular processes.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

Several benzamide derivatives with analogous scaffolds have been explored for therapeutic applications. Key examples include:

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Key Structural Differences and Implications

Heterocyclic Substituents :

- The primary compound (50699-22-4) incorporates a 1,3-dioxoisoindolinyl group, which is absent in analogues from . This moiety may influence solubility or steric hindrance compared to simpler benzamide derivatives .

- Analogues like ID:15 and ID:20 feature thienylmethyl or isoxazolylmethyl substituents, which could enhance binding to targets like kinases or viral proteases due to their electron-rich aromatic systems .

In contrast, ID:50 () includes a 3-methyl-1,2,4-oxadiazole group, which may improve metabolic stability .

Therapeutic Potential: While 50699-22-4 lacks explicit activity data, analogues like ID:15 and ID:20 are proposed for cancer and viral infection therapies, suggesting that substitutions on the benzamide core critically modulate biological activity .

Research Findings and Limitations

- Biological Data Gap: No direct pharmacological studies on 50699-22-4 are cited.

Biological Activity

N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Structural Overview

The compound is characterized by the following structural components:

- Pyrazole Moiety : The 3,5-dimethyl substitution enhances lipophilicity and may influence biological interactions.

- Isoindolin Framework : This scaffold is known for various pharmacological effects.

- Benzamide Functional Group : This group is associated with neurotransmitter modulation.

The molecular formula of this compound is with a molecular weight of approximately 348.39 g/mol .

Anticancer Properties

Preliminary studies suggest that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the pyrazole ring have shown promising antiproliferative activity against various cancer cell lines. A related compound demonstrated an IC50 value of 2.57 µM against the MDA-MB-436 breast cancer cell line, indicating strong efficacy compared to standard treatments like Olaparib (IC50 = 8.90 µM) .

The mechanisms through which this compound exerts its biological effects include:

- Cell Cycle Arrest : Treatment with this compound leads to G2/M phase arrest in cancer cells.

- Induction of Apoptosis : The compound has been shown to increase both early and late apoptotic cell populations in treated cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural modifications. Key findings include:

| Structural Feature | Effect on Activity | Remarks |

|---|---|---|

| Dimethyl Substituents | Increased lipophilicity | Enhances interaction with biological targets |

| Isoindoline Core | Diverse pharmacological effects | Associated with anticancer and anti-inflammatory properties |

| Benzamide Group | Modulates neurotransmitter activity | Selective for specific receptors |

The combination of these features contributes to the compound's unique pharmacological profile .

Case Studies

Several studies have explored the activity of similar compounds:

- Antiproliferative Activity : A study found that a dimethyl pyrazole derivative exhibited superior antiproliferative effects against breast cancer cells compared to reference drugs .

- Apoptosis Induction : Another investigation showed that treatment with related compounds resulted in significant apoptosis induction in cancer cell lines, highlighting their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.